molecular formula C11H11N3 B14075985 2-Methyl-[3,3'-bipyridin]-6-amine

2-Methyl-[3,3'-bipyridin]-6-amine

Cat. No.: B14075985
M. Wt: 185.22 g/mol
InChI Key: UXXPXXRXKLHDSD-UHFFFAOYSA-N
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Description

2-Methyl-[3,3’-bipyridin]-6-amine is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by two pyridine rings connected by a single bond, and the 2-methyl substitution adds unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[3,3’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.

    Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.

    Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine.

    Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.

Industrial Production Methods

Industrial production of 2-Methyl-[3,3’-bipyridin]-6-amine often utilizes continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[3,3’-bipyridin]-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, N-oxides, and amine derivatives, which have applications in coordination chemistry and material science .

Scientific Research Applications

2-Methyl-[3,3’-bipyridin]-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-[3,3’-bipyridin]-6-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as electron transfer and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-[3,3’-bipyridin]-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over coordination environments and reactivity .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-5-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-10(4-5-11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3,(H2,12,14)

InChI Key

UXXPXXRXKLHDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CN=CC=C2

Origin of Product

United States

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